molecular formula C18H23FN4O B2783496 N-(1-cyanocyclopentyl)-2-{[2-fluoro-6-(pyrrolidin-1-yl)phenyl]amino}acetamide CAS No. 1333655-82-5

N-(1-cyanocyclopentyl)-2-{[2-fluoro-6-(pyrrolidin-1-yl)phenyl]amino}acetamide

Cat. No.: B2783496
CAS No.: 1333655-82-5
M. Wt: 330.407
InChI Key: JXDNBTNJTOWMGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-cyanocyclopentyl)-2-{[2-fluoro-6-(pyrrolidin-1-yl)phenyl]amino}acetamide: is a complex organic compound with potential applications in various scientific fields. This compound features a cyanocyclopentyl group, a fluoro-substituted phenyl ring, and a pyrrolidine moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyanocyclopentyl)-2-{[2-fluoro-6-(pyrrolidin-1-yl)phenyl]amino}acetamide typically involves multiple steps, starting with the preparation of the cyanocyclopentyl intermediate. This intermediate is then reacted with 2-fluoro-6-(pyrrolidin-1-yl)aniline under specific conditions to form the final product. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the coupling reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are carefully controlled to ensure high yield and purity. The use of automated systems for monitoring and adjusting reaction conditions is common to maintain consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

N-(1-cyanocyclopentyl)-2-{[2-fluoro-6-(pyrrolidin-1-yl)phenyl]amino}acetamide: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reduction reactions can be performed using hydrogen gas (H₂) in the presence of a palladium catalyst.

    Substitution: The fluoro group on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: KMnO₄ in acidic or basic medium.

    Reduction: H₂ gas with Pd/C catalyst.

    Substitution: Nucleophiles like amines or thiols in polar solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

N-(1-cyanocyclopentyl)-2-{[2-fluoro-6-(pyrrolidin-1-yl)phenyl]amino}acetamide: has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1-cyanocyclopentyl)-2-{[2-fluoro-6-(pyrrolidin-1-yl)phenyl]amino}acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

N-(1-cyanocyclopentyl)-2-{[2-fluoro-6-(pyrrolidin-1-yl)phenyl]amino}acetamide: can be compared with similar compounds such as:

  • N-(1-cyanocyclopentyl)-2-{[2-chloro-6-(pyrrolidin-1-yl)phenyl]amino}acetamide
  • N-(1-cyanocyclopentyl)-2-{[2-methyl-6-(pyrrolidin-1-yl)phenyl]amino}acetamide

These compounds share structural similarities but differ in their substituents, which can influence their chemical reactivity and biological activity. The presence of different substituents (e.g., fluoro vs. chloro) can lead to variations in their pharmacokinetic and pharmacodynamic profiles, making each compound unique in its own right.

Properties

IUPAC Name

N-(1-cyanocyclopentyl)-2-(2-fluoro-6-pyrrolidin-1-ylanilino)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23FN4O/c19-14-6-5-7-15(23-10-3-4-11-23)17(14)21-12-16(24)22-18(13-20)8-1-2-9-18/h5-7,21H,1-4,8-12H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXDNBTNJTOWMGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C#N)NC(=O)CNC2=C(C=CC=C2F)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.